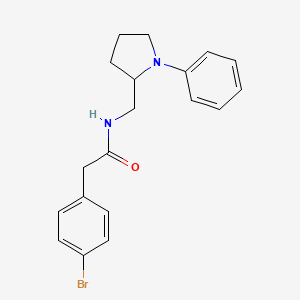![molecular formula C23H16F3N3O4 B2438058 3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921840-93-9](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H16F3N3O4 and its molecular weight is 455.393. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Applications
Antithrombotic Compounds : A study by Furrer et al. (1994) described the synthesis of pyrido[4,3-d]pyrimidine-2,4-diones, which are similar in structure to the compound , and their potential as antithrombotic compounds with favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).
Antiandrogenic, Antiviral, and Antiflu Agents : Farghaly et al. (2012) synthesized a series of benzo[5',6']pyrano[4',3':4,5]pyrido[2,3-d]triazolo[4,3-a]pyrimidine-7,13(3H)-diones, which are structurally related, and evaluated their potential as antiandrogenic, anti HCV (Hepatitis C Virus), and anti H1N1 (Influenza A virus) agents (Farghaly, Abbas, Abdalla, & Mahgoub, 2012).
Catalysis and Antitumor Activities : A study by Lu et al. (2015) on pyrimidine derivatives coordination complexes, which are related in structure to the compound , explored their synthesis, structures, catalytic properties, and antitumor activities (Lu, Yu, Chen, Hou, Chen, Ma, Gao, & Gong, 2015).
Pharmacological Properties
- Analgesic, Anti-inflammatory, and Antimicrobial Activities : Giles et al. (2011) synthesized a new group of pyrimidine derivatives and evaluated their analgesic, anti-inflammatory, and antimicrobial activities. This study provides insights into the potential pharmacological applications of pyrimidine-based compounds (Giles, Roopa, Sheeba, Gurubasavarajaswamy, Divakar, & Vidhya, 2011).
Chemical Synthesis Techniques
- Microwave-assisted Synthesis : Shaaban (2008) reported the microwave-assisted synthesis of fused heterocycles incorporating a trifluoromethyl moiety, which is a feature in the compound , demonstrating advanced techniques in chemical synthesis (Shaaban, 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized from 3-aminopyridine and 1,3-benzodioxole-5-carboxaldehyde. The second intermediate is 1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized from 4-(trifluoromethyl)benzaldehyde and 3-aminopyridine. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "3-aminopyridine", "1,3-benzodioxole-5-carboxaldehyde", "4-(trifluoromethyl)benzaldehyde", "palladium catalyst", "base", "solvent" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione:", "- 3-aminopyridine is reacted with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base and a solvent to form the first intermediate.", "Synthesis of 1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione:", "- 4-(trifluoromethyl)benzaldehyde is reacted with 3-aminopyridine in the presence of a base and a solvent to form the second intermediate.", "Coupling of the two intermediates:", "- The two intermediates are coupled using a palladium-catalyzed cross-coupling reaction in the presence of a base and a solvent to form the final product." ] } | |
Numéro CAS |
921840-93-9 |
Nom du produit |
3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C23H16F3N3O4 |
Poids moléculaire |
455.393 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H16F3N3O4/c24-23(25,26)16-6-3-14(4-7-16)11-28-17-2-1-9-27-20(17)21(30)29(22(28)31)12-15-5-8-18-19(10-15)33-13-32-18/h1-10H,11-13H2 |
Clé InChI |
YSWSOMWRTAIPHA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=C(C=C5)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



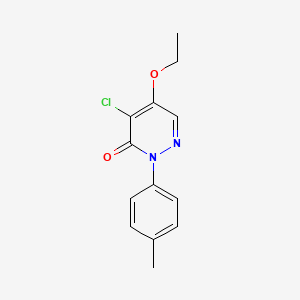
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2437978.png)
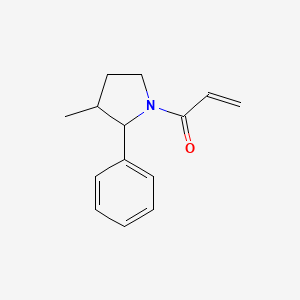

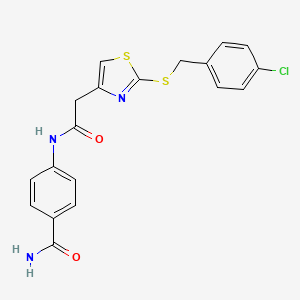
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2437984.png)
![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2437985.png)
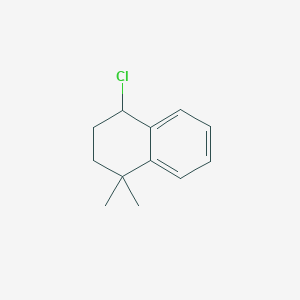

![N-(5-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437989.png)
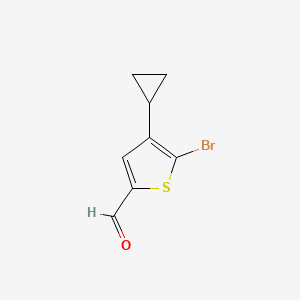
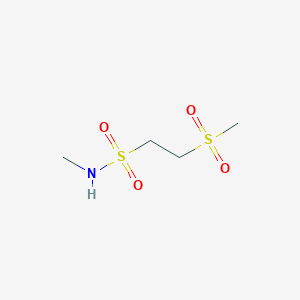
![1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2437992.png)
